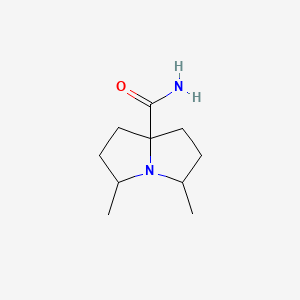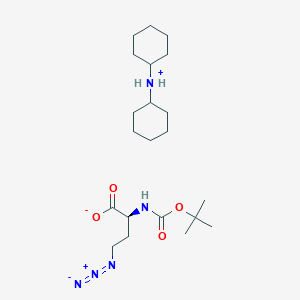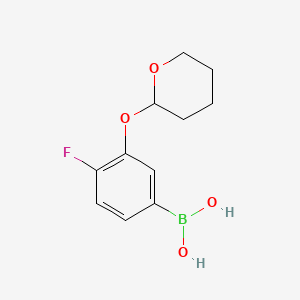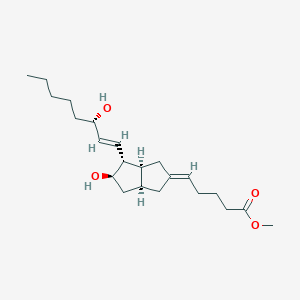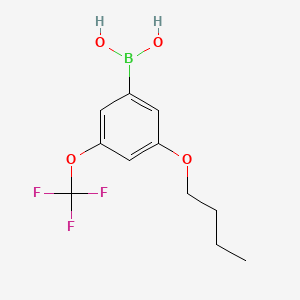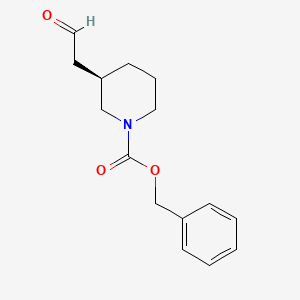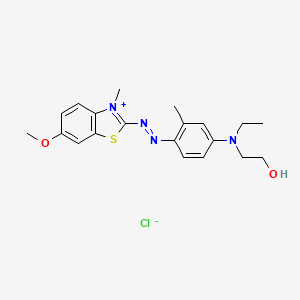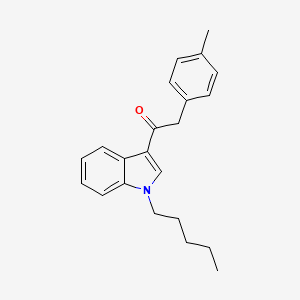
2-(4-Methylphenyl)-1-(1-pentylindol-3-YL)ethanone
Overview
Description
JWH-208: is a synthetic cannabinoid belonging to the phenylacetylindole class. Its chemical name is 2-(4-methylphenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone . This compound is part of the JWH series, named after the chemist John W. Huffman, who first synthesized many of these compounds for research purposes. JWH-208 has a molecular formula of C22H25NO and a molecular weight of 319.44 g/mol .
Scientific Research Applications
JWH-208 has been extensively studied for its interactions with cannabinoid receptors. Its applications include:
Chemistry: Used as a reference compound in analytical chemistry for the detection of synthetic cannabinoids.
Biology: Studied for its effects on cannabinoid receptors in various biological systems.
Medicine: Research into potential therapeutic applications, including pain management and anti-inflammatory effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of JWH-208 typically involves the following steps:
Preparation of 1-pentyl-1H-indole-3-carboxylic acid: This is achieved by reacting indole with pentyl bromide in the presence of a base such as potassium carbonate.
Formation of 1-pentyl-1H-indole-3-carboxamide: The carboxylic acid is then converted to the corresponding carboxamide using thionyl chloride followed by ammonia.
Industrial Production Methods: Industrial production of JWH-208 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions: JWH-208 undergoes various chemical reactions, including:
Oxidation: JWH-208 can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert JWH-208 to its corresponding alcohol.
Substitution: Halogenation and other substitution reactions can modify the aromatic rings of JWH-208.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Hydroxylated derivatives of JWH-208.
Reduction: Alcohol derivatives.
Substitution: Halogenated JWH-208 compounds.
Mechanism of Action
JWH-208 exerts its effects by binding to cannabinoid receptors, primarily CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes. Upon binding, JWH-208 activates these receptors, leading to a cascade of intracellular events that modulate neurotransmitter release and other cellular functions. The activation of CB1 receptors is associated with psychoactive effects, while CB2 receptor activation is linked to anti-inflammatory and immunomodulatory effects .
Comparison with Similar Compounds
JWH-018: Another synthetic cannabinoid with a similar structure but different substituents on the indole ring.
JWH-073: Similar to JWH-018 but with a different alkyl chain length.
JWH-250: A phenylacetylindole like JWH-208 but with different substituents on the aromatic rings.
Uniqueness of JWH-208: JWH-208 is unique due to its specific substituents, which confer distinct binding affinities and activities at cannabinoid receptors. Compared to JWH-018 and JWH-073, JWH-208 has a higher affinity for CB2 receptors, making it potentially more useful for anti-inflammatory and immunomodulatory research .
Properties
IUPAC Name |
2-(4-methylphenyl)-1-(1-pentylindol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO/c1-3-4-7-14-23-16-20(19-8-5-6-9-21(19)23)22(24)15-18-12-10-17(2)11-13-18/h5-6,8-13,16H,3-4,7,14-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVYYNBRAJBCQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201016264 | |
| Record name | JWH-208 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864445-41-0 | |
| Record name | JWH-208 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864445410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JWH-208 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JWH-208 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BDU1DA9SRY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


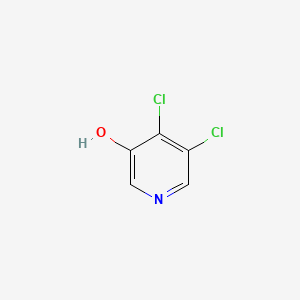
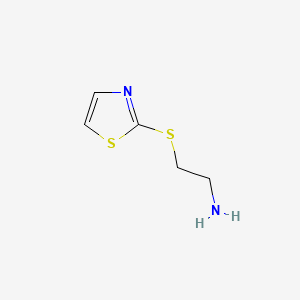
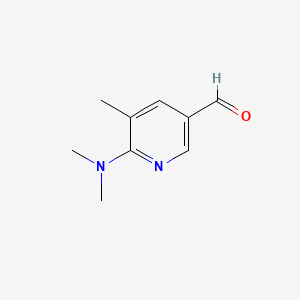
![5-((1H-1,2,4-Triazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B594014.png)
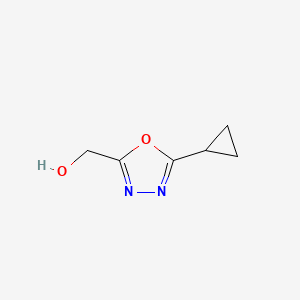
![Ethanone, 1-(4-aminobicyclo[2.2.2]oct-1-yl)- (9CI)](/img/no-structure.png)
